molecular formula C19H17NO5 B2704612 Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate CAS No. 477499-53-9

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2704612
CAS No.: 477499-53-9
M. Wt: 339.347
InChI Key: YZZRMLNOOJLDPL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate may interact with targets related to these biological activities.

Mode of Action

Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities . The exact nature of these interactions and the resulting changes for this compound remain to be elucidated.

Biochemical Pathways

Given the biological activities associated with benzofuran compounds , it can be inferred that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that this compound may have effects such as inhibiting tumor growth, killing or inhibiting the growth of bacteria, reducing oxidative stress, and inhibiting viral replication.

Preparation Methods

The synthesis of Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the carboxylate group: This step involves the esterification of the benzofuran core with ethyl chloroformate or a similar reagent.

    Attachment of the 4-methoxybenzamido group: This can be accomplished through an amide coupling reaction using 4-methoxybenzoic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a candidate for studying cellular mechanisms and potential therapeutic applications.

    Medicine: Research into its pharmacological effects could lead to the development of new drugs for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 3-(4-hydroxybenzamido)benzofuran-2-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group, which may affect its biological activity and chemical reactivity.

    Ethyl 3-(4-chlorobenzamido)benzofuran-2-carboxylate: Contains a chlorine atom, which can influence its pharmacokinetic properties and interactions with biological targets.

    Ethyl 3-(4-nitrobenzamido)benzofuran-2-carboxylate: The presence of a nitro group can significantly alter its electronic properties and reactivity.

Properties

IUPAC Name

ethyl 3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-19(22)17-16(14-6-4-5-7-15(14)25-17)20-18(21)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZRMLNOOJLDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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